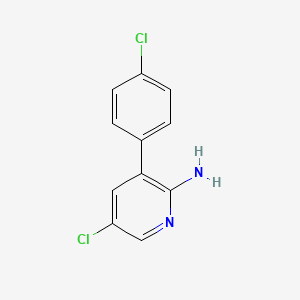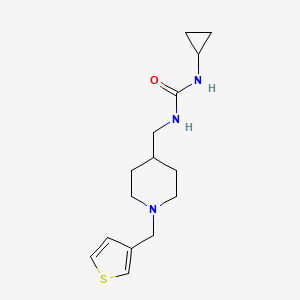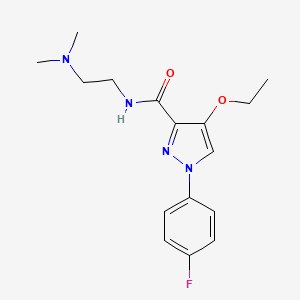
N-(2-hydroxy-2-methyl-4-phenylbutyl)thiophene-2-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-hydroxy-2-methyl-4-phenylbutyl)thiophene-2-sulfonamide is a compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered aromatic ring containing one sulfur atom. Compounds containing thiophene rings are known for their diverse biological activities and applications in various fields such as medicinal chemistry, material science, and industrial chemistry .
Mecanismo De Acción
Target of Action
The compound “N-(2-hydroxy-2-methyl-4-phenylbutyl)thiophene-2-sulfonamide” is a thiophene derivative. Thiophene derivatives are known to have a variety of biological effects and are often used in medicinal chemistry . They can interact with a wide range of biological targets, depending on their specific structure and functional groups.
Biochemical Pathways
Thiophene derivatives can affect a variety of biochemical pathways depending on their specific targets .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-hydroxy-2-methyl-4-phenylbutyl)thiophene-2-sulfonamide typically involves the condensation of thiophene-2-sulfonyl chloride with N-(2-hydroxy-2-methyl-4-phenylbutyl)amine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production methods for thiophene derivatives often involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. These methods may include continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Análisis De Reacciones Químicas
Types of Reactions
N-(2-hydroxy-2-methyl-4-phenylbutyl)thiophene-2-sulfonamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The sulfonamide group can be reduced to form amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the thiophene ring.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles like amines and thiols can be used.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted thiophene derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
N-(2-hydroxy-2-methyl-4-phenylbutyl)thiophene-2-sulfonamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its pharmacological properties.
Industry: Utilized in the development of organic semiconductors and other advanced materials.
Comparación Con Compuestos Similares
Similar Compounds
Uniqueness
N-(2-hydroxy-2-methyl-4-phenylbutyl)thiophene-2-sulfonamide is unique due to its specific structural features and the combination of functional groups, which confer distinct chemical and biological properties.
Propiedades
IUPAC Name |
N-(2-hydroxy-2-methyl-4-phenylbutyl)thiophene-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO3S2/c1-15(17,10-9-13-6-3-2-4-7-13)12-16-21(18,19)14-8-5-11-20-14/h2-8,11,16-17H,9-10,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPIGIBQXYXAPEV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC1=CC=CC=C1)(CNS(=O)(=O)C2=CC=CS2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-methanesulfonyl-4-(4-methylbenzenesulfonyl)-N-[(pyridin-3-yl)methyl]-1,3-thiazol-5-amine](/img/structure/B2704347.png)
![6-oxo-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-1,6-dihydropyridine-3-carboxamide](/img/structure/B2704348.png)
![1-(4-bromobenzenesulfonyl)-3-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]piperidine](/img/structure/B2704349.png)


![(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)(pyrazin-2-yl)methanone oxalate](/img/structure/B2704353.png)


![1-(2-Hydroxy-2-methyl-4-phenylbutyl)-3-[4-(trifluoromethyl)phenyl]urea](/img/structure/B2704361.png)
![N-[4-(acetylsulfamoyl)phenyl]-2-(4-tert-butylphenoxy)acetamide](/img/structure/B2704363.png)
![Tert-butyl (3aR,7aS)-5-(6-chloropyrazin-2-yl)-3,3a,4,6,7,7a-hexahydro-2H-pyrrolo[3,2-c]pyridine-1-carboxylate](/img/structure/B2704364.png)
![9-(2-methoxy-5-methylphenyl)-1,7-dimethyl-3-(prop-2-en-1-yl)-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione](/img/structure/B2704365.png)
![6-Bromo-2-(4-((5-chlorothiophen-2-yl)sulfonyl)piperazin-1-yl)benzo[d]thiazole](/img/structure/B2704366.png)
